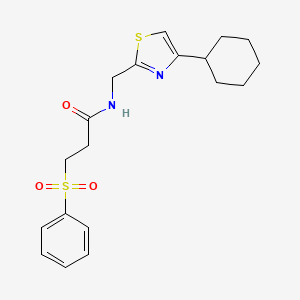
N-((4-cyclohexylthiazol-2-yl)methyl)-3-(phenylsulfonyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((4-cyclohexylthiazol-2-yl)methyl)-3-(phenylsulfonyl)propanamide, commonly known as CPTH2, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. CPTH2 is a potent inhibitor of histone acetyltransferase (HAT) activity, which plays a crucial role in regulating gene expression.
Scientific Research Applications
Protein Interaction Studies
The compound N-Ethyl-5-phenylisoxazolium-3′-sulfonate can be used as a probe for studying nucleophilic side chains in proteins. This compound undergoes a hydroxide-promoted reaction to form keto ketenimine, which can react nucleophilically with imidazole, lysine, cysteine, and tyrosine residues under specific conditions. This enables its use as a spectrophotometric probe in protein interaction studies (Llamas et al., 1986).
Cyclooxygenase-2 Inhibition
Compounds similar to N-((4-cyclohexylthiazol-2-yl)methyl)-3-(phenylsulfonyl)propanamide, specifically 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides, have been found effective in inhibiting cyclooxygenase-2 (COX-2). These compounds are significant in the context of treating conditions like rheumatoid arthritis and osteoarthritis. Introduction of a fluorine atom in these compounds notably increases their selectivity for COX-2 over COX-1 (Hashimoto et al., 2002).
Application in Drug Metabolism
The use of microbial-based surrogate biocatalytic systems has demonstrated the production of mammalian metabolites of biaryl-bis-sulfonamides, which include compounds similar to N-((4-cyclohexylthiazol-2-yl)methyl)-3-(phenylsulfonyl)propanamide. This methodology supports full structure characterization of metabolites and aids in the study of drug metabolism (Zmijewski et al., 2006).
Anticancer Potential
A series of novel N-acylbenzenesulfonamides, related to the queried compound, have shown anticancer activity against various human cancer cell lines. Quantitative structure-activity relationship (QSAR) studies reveal that the anticancer activity depends on various molecular properties, including topological distances and charge descriptors. These compounds have also been evaluated for metabolic stability, which is crucial in the development of effective anticancer agents (Żołnowska et al., 2015).
Quantum Chemical Studies
Quantum chemical studies on compounds structurally similar to N-((4-cyclohexylthiazol-2-yl)methyl)-3-(phenylsulfonyl)propanamide, such as bicalutamide, have provided insights into their steric energy, molecular orbitals, and potential binding sites. These studies are essential for understanding the interaction of these compounds with biological targets, especially in the context of treating conditions like prostate cancer (Otuokere & Amaku, 2015).
properties
IUPAC Name |
3-(benzenesulfonyl)-N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S2/c22-18(11-12-26(23,24)16-9-5-2-6-10-16)20-13-19-21-17(14-25-19)15-7-3-1-4-8-15/h2,5-6,9-10,14-15H,1,3-4,7-8,11-13H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKKKAKDMQLFTQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CSC(=N2)CNC(=O)CCS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

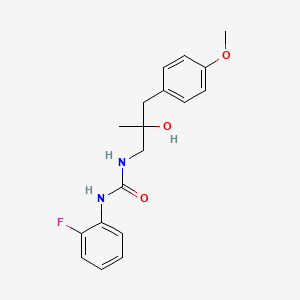
![3-(Isopropyl)indeno[3,2-C]pyrazole](/img/structure/B2738181.png)

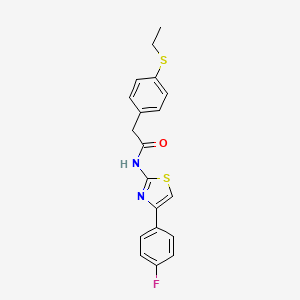
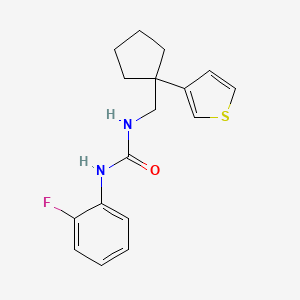
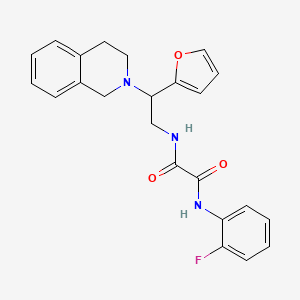
![N-[(1-Morpholin-4-ylcyclobutyl)methyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2738191.png)
![2-((2-methoxyethyl)amino)-8-methyl-3-(3-nitrophenyl)-4H-furo[3,2-c]chromen-4-one](/img/structure/B2738194.png)
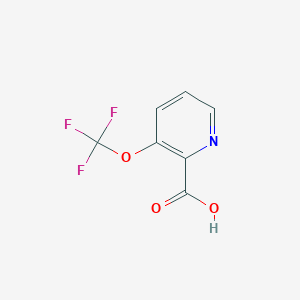

![N-[2-(1,3-benzoxazol-2-yl)phenyl]-5-nitrothiophene-2-carboxamide](/img/structure/B2738197.png)
![8-Tert-butyl 4-ethyl 3-oxo-2,8-diazaspiro[4.5]decane-4,8-dicarboxylate](/img/structure/B2738198.png)

![N-cyclopentyl-2-(2-((3-ethylphenyl)amino)-2-oxoethyl)-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/no-structure.png)